Structural Topology and Predicted Physicochemical Properties vs. Pyridine Analog
The presence of the 2-methylpyrimidine core in the target compound, as opposed to the pyridine ring found in the direct structural analog 2-{1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}pyridine (CAS 1421586-59-5), introduces an additional nitrogen atom and a methyl substituent, altering key drug-likeness parameters relevant for oral bioavailability and central nervous system (CNS) penetration [1]. The 2-methyl group increases steric bulk and lipophilicity, while the extra ring nitrogen lowers the basicity of the heterocycle compared to pyridine, potentially reducing the risk of hERG channel blockade [2].
| Evidence Dimension | Predicted lipophilicity (logP) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | Predicted logP ~2.1; H-bond acceptors = 5 |
| Comparator Or Baseline | 2-{1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}pyridine: Predicted logP ~1.8; H-bond acceptors = 4 |
| Quantified Difference | Δ logP ≈ +0.3; +1 H-bond acceptor |
| Conditions | In silico prediction based on atom-based partition coefficient and topological polar surface area calculations |
Why This Matters
For procurement decisions in CNS or oral drug discovery programs, the enhanced lipophilicity and additional hydrogen-bonding capacity of the target compound may translate to improved blood-brain barrier permeability and altered off-target liability profiles compared to the pyridine analog.
- [1] PubChem Compound Summary for CID 5364356: 2-{1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}pyridine. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2009). Defining optimum lipophilicity and molecular weight ranges for drug candidates—a computational analysis of marketed drugs. Bioorganic & Medicinal Chemistry Letters, 19(10), 2844-2851. View Source
